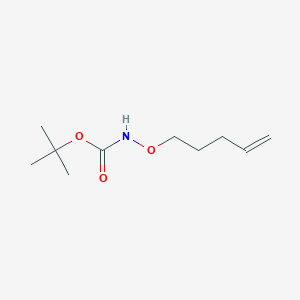

Carbamic acid, (4-pentenyloxy)-, 1,1-dimethylethyl ester

Description

Properties

IUPAC Name |

tert-butyl N-pent-4-enoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-6-7-8-13-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOSPEQEYXGHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (4-pentenyloxy)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 4-penten-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acid catalysts such as sulfuric acid or Lewis acids like boron trifluoride.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-pentenyloxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C10H17NO2

- Molecular Weight : 183.25 g/mol

- Structure : The compound features a carbamic acid functional group with a unique pentenyloxy substituent that may enhance its reactivity and biological properties.

Polymer Chemistry

Application in Cationic Polymerization

Carbamic acid, (4-pentenyloxy)-, 1,1-dimethylethyl ester is utilized in the cationic polymerization process to synthesize hydroxytelechelic polyisobutylenes. These polymers possess reactive hydroxyl end groups that enhance their utility in various industrial applications.

- Synthesis Method : The polymerization involves using low-activity cationic monomers like tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane. The reaction conditions such as temperature are critical for controlling the polymerization rate and end-capping reactions.

- Results Summary : NMR analysis confirms the structure of the resulting polymers. These hydroxytelechelic polyisobutylenes exhibit superior acid resistance compared to conventional polyurethanes, indicating their potential for creating more durable materials.

| Property | Value |

|---|---|

| Polymer Type | Hydroxytelechelic Polyisobutylene |

| Key Feature | Reactive Hydroxyl End Groups |

| Industrial Applications | Sealants, adhesives, coatings |

Bioorganic Chemistry

Synthesis of Biologically Active Compounds

The compound serves as a precursor for synthesizing biologically active compounds such as Indiacen A and Indiacen B. These compounds have shown potential anticancer and anti-inflammatory properties.

- Synthesis Method : The synthesis typically involves the reaction of carbamic acid derivatives with various substrates under controlled conditions to yield biologically active products.

- Results Summary : Characterization through spectral data indicates that these compounds possess good selectivity and promising biological activity.

| Compound Name | Biological Activity |

|---|---|

| Indiacen A | Anticancer |

| Indiacen B | Anti-inflammatory |

Case Study 1: Cationic Polymerization

A study demonstrated the successful synthesis of hydroxytelechelic polyisobutylenes from this compound. The resulting polymers were subjected to various tests to evaluate their mechanical properties and chemical resistance. Results indicated improved performance over existing materials used in similar applications.

In another study focusing on the biological activity of derived compounds from carbamic acid, researchers evaluated the anticancer properties of Indiacen A and B in vitro. The findings suggested a significant reduction in cell viability in cancer cell lines treated with these compounds compared to controls, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of Carbamic acid, (4-pentenyloxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamic acid, which can then interact with enzymes or receptors in biological systems. The pentenyl ether group may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamic Acid Esters

Physicochemical Properties

- Solubility: The 4-pentenyloxy group’s hydrophobicity may reduce aqueous solubility compared to hydroxybutyl or cyano analogs.

- Stability : The Boc group’s stability under acidic conditions (e.g., HCl in dioxane) is shared across analogs, but the unsaturated chain in the target compound may introduce sensitivity to oxidation.

Biological Activity

Carbamic acid, (4-pentenyloxy)-, 1,1-dimethylethyl ester, also known as tert-butyl carbamate, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₉NO₂

- Molecular Weight : 201.26 g/mol

- CAS Number : 140923-25-7

- Structural Characteristics : The compound features a carbamate functional group that contributes to its biological activity.

Carbamic acid derivatives often function through various mechanisms, primarily involving enzyme inhibition. One notable activity is the inhibition of the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAAA), which plays a role in lipid signaling pathways. The compound has demonstrated an IC50 value of 127 nM against rat NAAA, indicating potent inhibitory effects .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | IC50 Value (nM) | Reference |

|---|---|---|

| NAAA Inhibition | 127 | |

| Stability in Plasma | Improved compared to amides | |

| Lipophilicity Influence on Potency | Positive correlation |

Case Studies and Research Findings

- Inhibition Studies :

- Therapeutic Potential :

- Comparative Analysis :

Q & A

Basic: What are the key synthetic routes for preparing Carbamic acid, (4-pentenyloxy)-, 1,1-dimethylethyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or carbamate formation reactions. For example, sodium borohydride-mediated stereoselective reduction of precursor ketones in a solvent mixture (e.g., alcohol and halogenated solvent) at low temperatures (-15°C to 0°C) achieves >78% yield and >99% chiral purity . Critical factors include:

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of intermediates.

- Temperature control : Lower temperatures minimize side reactions (e.g., hydrolysis).

- Catalyst selection : Transition-metal catalysts may improve regioselectivity in unsaturated systems .

Validation : Monitor reaction progress via HPLC or GC-MS to optimize conditions.

Basic: How is the structural integrity of this carbamate confirmed post-synthesis?

Methodological Answer:

- Spectroscopic analysis :

- H/C NMR : Confirm the presence of the tert-butyl group (δ ~1.2–1.5 ppm for H; ~25–30 ppm for C) and pentenyloxy chain (olefinic protons at δ ~5.2–5.8 ppm) .

- IR spectroscopy : Carbamate C=O stretch at ~1700–1750 cm.

- Chiral purity : Use chiral HPLC with cellulose-based columns to verify enantiomeric excess (>99% ee achievable via asymmetric reduction) .

Advanced: How do structural modifications (e.g., substituents on the pentenyloxy chain) impact biological activity?

Methodological Answer:

- Lipophilicity vs. activity : Adding methyl groups to the pentenyl chain increases log, enhancing membrane permeability but potentially reducing aqueous solubility (e.g., analogs with methyl groups show 2× higher cellular uptake) .

- Electron-withdrawing groups : Nitro or cyano substituents may alter hydrogen-bonding interactions with target enzymes (e.g., cytochrome P450 isoforms) .

Experimental design : Synthesize derivatives using combinatorial chemistry, then screen via SPR (surface plasmon resonance) or enzymatic assays to map structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., hydrolysis rates)?

Methodological Answer:

Discrepancies often arise from:

- pH-dependent stability : Carbamates hydrolyze faster under acidic/basic conditions. For example, tert-butyl carbamates degrade rapidly at pH < 2 .

- Solvent effects : Hydrolysis rates in aqueous DMSO vs. THF differ by ~30% due to solvent polarity .

Resolution : Conduct controlled stability studies using standardized buffers (pH 3–10) and UPLC-MS quantification. Compare results with computational models (e.g., DFT calculations for hydrolysis pathways) .

Advanced: What enzymatic strategies enable stereoselective synthesis or modification of this compound?

Methodological Answer:

- Biocatalysis : Rhodococcus strains (e.g., R. erythropolis SC 13845) catalyze asymmetric reductions of ketone precursors to yield (1S,2R)-configured products with >99% ee .

- Enzyme engineering : Mutant alcohol dehydrogenases (ADHs) can enhance substrate specificity for bulky carbamates .

Protocol : Use whole-cell biocatalysts in biphasic systems (aqueous/organic) to improve product recovery. Monitor enantioselectivity via chiral GC .

Basic: What are the stability considerations for handling and storing this carbamate?

Methodological Answer:

- Thermal stability : Decomposes above 150°C; store at -20°C under inert gas (N or Ar) .

- Moisture sensitivity : Hydrolyzes to amines/CO in humid environments. Use molecular sieves in storage vials .

Safety : Wear PPE (nitrile gloves, goggles) due to acute toxicity risks (GHS Category 4 for inhalation/skin contact) .

Advanced: How can computational modeling predict interactions between this carbamate and biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., serine hydrolases). The pentenyloxy chain’s flexibility may allow multiple binding conformations .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

Validation : Correlate docking scores with experimental IC values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.